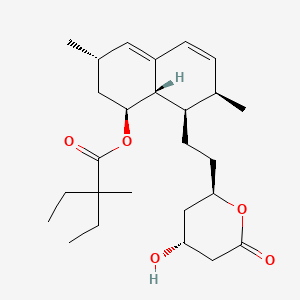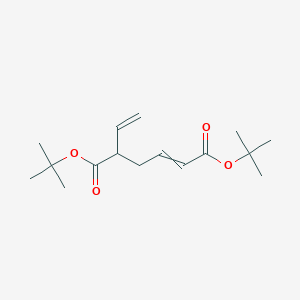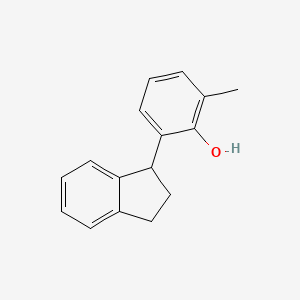
2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol is an organic compound that features a phenol group attached to a 2,3-dihydro-1H-inden-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its pharmacological activities, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound’s structure allows it to interact with cellular pathways, potentially modulating enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene-1-methanamine: Known for its physiological and pharmacological activity.
2,3-Dihydro-1H-inden-1-one: Exhibits a range of medicinal properties, including anticancer and anti-inflammatory activities.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)-6-methylphenol stands out due to its unique combination of a phenol group with a 2,3-dihydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
86763-41-9 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-inden-1-yl)-6-methylphenol |
InChI |
InChI=1S/C16H16O/c1-11-5-4-8-15(16(11)17)14-10-9-12-6-2-3-7-13(12)14/h2-8,14,17H,9-10H2,1H3 |
InChIキー |
BGULMMKFCUCFLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C2CCC3=CC=CC=C23)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
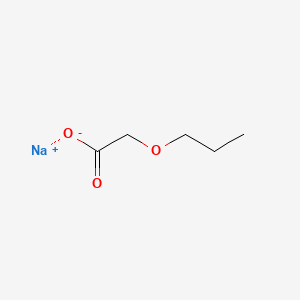
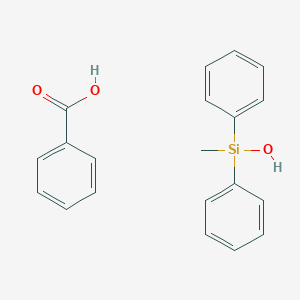
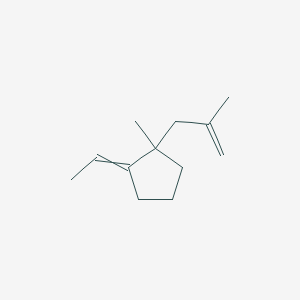

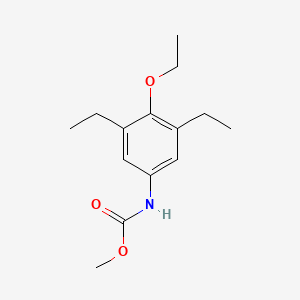
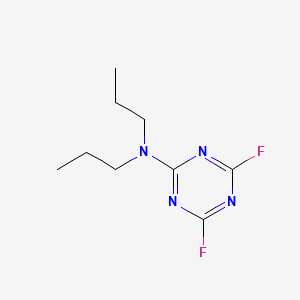

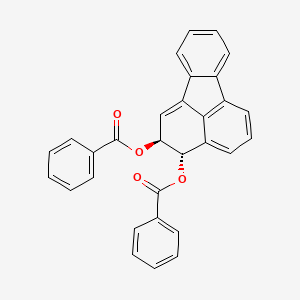
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
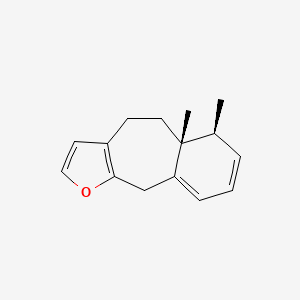
![5-[(4-Heptoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14418229.png)
